3-Hydroxy Citalopram Oxalate
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Overview
Description
3-Hydroxy Citalopram Oxalate: is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is characterized by the presence of a hydroxy group at the third position of the citalopram molecule, combined with oxalic acid to form the oxalate salt. The molecular formula of this compound is C22H23FN2O6, and it has a molecular weight of 430.43 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Citalopram Oxalate involves several key steps:
Grignard Reaction: The initial step involves the Grignard reaction of 5-cyano-phthalide with 4-fluorophenylmagnesium bromide in tetrahydrofuran (THF) to form a benzophenone intermediate.
Hydrolysis and Esterification: This intermediate undergoes hydrolysis followed by selective esterification to yield a diol compound.
Cyclization: The diol is then cyclized using methanesulfonyl chloride and triethylamine in dichloromethane to form the isobenzofuran structure.
Oxalate Formation: Finally, the compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Citalopram Oxalate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Hydroxy Citalopram Oxalate has several applications in scientific research:
Chemistry: Used as a reference compound in the study of SSRI mechanisms and structure-activity relationships.
Biology: Investigated for its effects on serotonin reuptake and potential neuroprotective properties.
Medicine: Explored for its potential use in treating depression and anxiety disorders.
Industry: Utilized in the development of new antidepressant formulations and as a standard in quality control processes
Mechanism of Action
The primary mechanism of action of 3-Hydroxy Citalopram Oxalate involves the inhibition of the serotonin transporter (SERT). By binding to the SERT, it prevents the reuptake of serotonin (5-hydroxytryptamine) into the presynaptic neuron, thereby increasing the availability of serotonin in the synaptic cleft. This enhanced serotonergic activity is believed to contribute to its antidepressant effects .
Comparison with Similar Compounds
Citalopram: The parent compound, a widely used SSRI.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity.
Citalopram Related Compound B: A structurally similar compound used in research.
Uniqueness: 3-Hydroxy Citalopram Oxalate is unique due to the presence of the hydroxy group at the third position, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. This structural modification can influence its binding affinity to the serotonin transporter and its overall therapeutic profile .
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-3H-2-benzofuran-5-carbonitrile;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2.C2H2O4/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20;3-1(4)2(5)6/h4-9,12,19,24H,3,10-11H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDRARVFULFXRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(O1)O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332724-03-4 |
Source
|
Record name | 1332724-03-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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